Cas no 2227876-16-4 ((2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol)

(2S)-1-(3-ブロモ-5-メトキシピリジン-4-イル)プロパン-2-オールは、キラルな構造を有するブロモピリジン誘導体であり、医薬品中間体や有機合成の重要な構築ブロックとしての応用が期待されます。3位のブロモ基と5位のメトキシ基を有するピリジン環に、(2S)-2-ヒドロキシプロピル鎖が結合した特徴的な構造を呈します。この化合物の利点は、①不斉中心を有するため光学活性化合物合成の出発原料として有用、②ブロモ基の求電子反応性とメトキシ基の電子供与性を併せ持つことで多様な官能基変換が可能、③適度な極性と脂溶性のバランスにより生体関連分子設計への適応性が高い点が挙げられます。特に創薬化学分野において、標的分子の構造最適化段階で重要な役割を果たす可能性を秘めています。

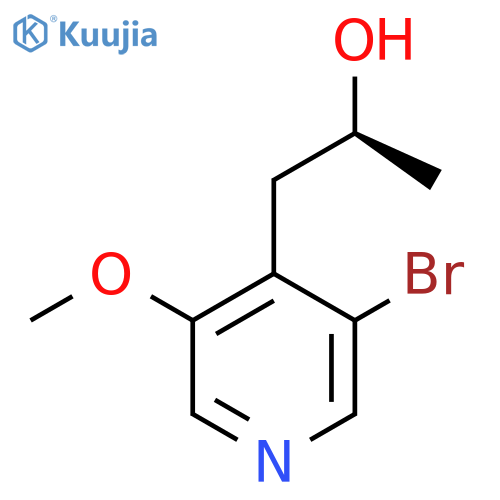

2227876-16-4 structure

商品名:(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol

- EN300-1907489

- 2227876-16-4

-

- インチ: 1S/C9H12BrNO2/c1-6(12)3-7-8(10)4-11-5-9(7)13-2/h4-6,12H,3H2,1-2H3/t6-/m0/s1

- InChIKey: RXOISNYCJGUGIW-LURJTMIESA-N

- ほほえんだ: BrC1=CN=CC(=C1C[C@H](C)O)OC

計算された属性

- せいみつぶんしりょう: 245.00514g/mol

- どういたいしつりょう: 245.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1907489-0.5g |

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol |

2227876-16-4 | 0.5g |

$1632.0 | 2023-09-18 | ||

| Enamine | EN300-1907489-10g |

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol |

2227876-16-4 | 10g |

$7312.0 | 2023-09-18 | ||

| Enamine | EN300-1907489-10.0g |

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol |

2227876-16-4 | 10g |

$7312.0 | 2023-06-01 | ||

| Enamine | EN300-1907489-0.1g |

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol |

2227876-16-4 | 0.1g |

$1496.0 | 2023-09-18 | ||

| Enamine | EN300-1907489-2.5g |

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol |

2227876-16-4 | 2.5g |

$3332.0 | 2023-09-18 | ||

| Enamine | EN300-1907489-0.25g |

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol |

2227876-16-4 | 0.25g |

$1564.0 | 2023-09-18 | ||

| Enamine | EN300-1907489-5.0g |

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol |

2227876-16-4 | 5g |

$4930.0 | 2023-06-01 | ||

| Enamine | EN300-1907489-1g |

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol |

2227876-16-4 | 1g |

$1701.0 | 2023-09-18 | ||

| Enamine | EN300-1907489-0.05g |

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol |

2227876-16-4 | 0.05g |

$1428.0 | 2023-09-18 | ||

| Enamine | EN300-1907489-1.0g |

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol |

2227876-16-4 | 1g |

$1701.0 | 2023-06-01 |

(2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

2227876-16-4 ((2S)-1-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol) 関連製品

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬